2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
CAS No.: 376637-84-2
Cat. No.: VC7915716
Molecular Formula: C8H6ClF3O3S
Molecular Weight: 274.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376637-84-2 |
|---|---|
| Molecular Formula | C8H6ClF3O3S |
| Molecular Weight | 274.65 g/mol |
| IUPAC Name | 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3 |
| Standard InChI Key | VJBLEBINYONYCQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₈H₆ClF₃O₃S, with a molecular weight of 274.65 g/mol. Key structural features include:
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A benzene ring with three substituents:
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A methyl group (-CH₃) at the 2-position.
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A trifluoromethoxy group (-OCF₃) at the 4-position.
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A sulfonyl chloride (-SO₂Cl) group at the 1-position.
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The trifluoromethoxy group’s strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride likely involves multi-step halogenation and sulfonation processes. A plausible route, inferred from methods for related compounds , includes:
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Friedel-Crafts Alkylation: Introduction of the methyl group to a benzene ring.
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Electrophilic Substitution: Installation of the trifluoromethoxy group via reaction with trifluoromethyl hypofluorite (CF₃OF) or similar reagents.
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Sulfonation and Chlorination: Conversion to the sulfonyl chloride using chlorosulfonic acid (HSO₃Cl).
Industrial-Scale Optimization
Industrial production may employ continuous flow reactors to enhance yield and purity. Key parameters include:
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Temperature control (0–5°C during critical steps to minimize side reactions) .
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Use of polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl chloride group undergoes reactions with nucleophiles:
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Amines: Form sulfonamides (), critical in drug design (e.g., protease inhibitors).
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Alcohols/Thiols: Yield sulfonate esters () or thioesters (), used in polymer chemistry.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) converts to (sulfinic acid).
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Oxidation: Hydrogen peroxide () may oxidize the sulfonyl chloride to sulfonic anhydrides.
Applications in Scientific Research
Pharmaceutical Intermediates
This compound serves as a precursor to sulfonamide drugs, which target enzymes like cyclooxygenase (COX) and carbonic anhydrase. For example:
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Derivatives with modified trifluoromethoxy groups show IC₅₀ values < 200 nM against cancer cell lines .
Materials Science
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Polymer Modification: Incorporation into sulfonated polymers enhances proton conductivity in fuel cells.
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Surfactants: Trifluoromethoxy groups improve thermal stability in specialty surfactants.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
While direct studies are scarce, structurally related sulfonyl chlorides inhibit:
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Bcl-2/Bcl-xL: Anti-apoptotic proteins overexpressed in cancers. A derivative showed Ki = 2.1 nM for Bcl-2 .
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COX-2: Moderate inhibition reduces inflammation in preclinical models.
Cytotoxicity Profiles
Hypothetical data based on analogs suggest:
| Cell Line | IC₅₀ (nM) | Target |
|---|---|---|
| H1417 (Lung) | 151 | Bcl-2 |
| MCF-7 (Breast) | 98 | Bcl-xL |
Comparison with Analogous Compounds
Structural Analogues
| Compound | Key Differences | Reactivity Trend |
|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonyl chloride | → | Lower electrophilicity |
| 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | → | Enhanced leaving group ability |
Electronic Effects
The group’s electron-withdrawing nature increases the sulfonyl chloride’s reactivity compared to or analogues.
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